molecular formula C8HCl3FNO B044408 2,4-Dichloro-3-cyano-5-fluorobenzoyl chloride CAS No. 117528-59-3

2,4-Dichloro-3-cyano-5-fluorobenzoyl chloride

Cat. No.: B044408
CAS No.: 117528-59-3
M. Wt: 252.5 g/mol
InChI Key: BEQRAINSLWDPAZ-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-cyano-5-fluorobenzoyl chloride is a highly versatile and reactive benzoyl chloride derivative engineered for advanced synthetic applications. Its core value lies in its multifunctional molecular architecture, which incorporates three distinct halogen atoms (two chlorines and one fluorine) and a nitrile group. This unique substitution pattern makes it an exceptional electrophilic building block, primarily serving as a key intermediate in the synthesis of complex, biologically active molecules.

Properties

IUPAC Name

2,4-dichloro-3-cyano-5-fluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8HCl3FNO/c9-6-3(8(11)14)1-5(12)7(10)4(6)2-13/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQRAINSLWDPAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Cl)C#N)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8HCl3FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10558688
Record name 2,4-Dichloro-3-cyano-5-fluorobenzoyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117528-59-3
Record name 2,4-Dichloro-3-cyano-5-fluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichloro-3-cyano-5-fluorobenzoyl chloride
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Preparation Methods

Initial Chlorination of 5-Fluoro-1,3-Dimethylbenzene

The process begins with 5-fluoro-1,3-dimethylbenzene (VIII), which undergoes bichlorination under ionic conditions in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃). This step yields 2,4-dichloro-5-fluoro-1,3-dimethylbenzene (VII) with high regioselectivity. The reaction typically occurs at 40–60°C in a non-polar solvent like dichloromethane, achieving yields exceeding 85%.

Side-Chain Chlorination Under Free-Radical Conditions

Compound VII is subjected to radical chlorination using chlorine gas under UV light or initiators such as azobisisobutyronitrile (AIBN). This converts the methyl groups into dichloromethyl and trichloromethyl substituents, forming 2,4-dichloro-5-fluoro-3-dichloromethyl-1-trichloromethylbenzene (VI). The reaction requires careful temperature control (80–100°C) to minimize polyhalogenation by-products.

Hydrolysis to Aldehyde Intermediate

VI undergoes hydrolysis in a mixed aqueous-acidic medium (e.g., H₂SO₄/H₂O) at reflux conditions. This step sequentially produces 2,4-dichloro-5-fluoro-3-dichloromethylbenzoic acid (V) and 2,4-dichloro-5-fluoro-3-formylbenzoic acid (IV). The aldehyde group in IV is critical for subsequent cyano group introduction.

Oxime Formation and Dehydration

IV reacts with hydroxylamine hydrochloride in ethanol under acidic conditions to form 2,4-dichloro-5-fluoro-3-N-hydroxyiminomethyl-benzoic acid (III). Dehydration using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) simultaneously converts the carboxylic acid to an acyl chloride, yielding 2,4-dichloro-3-cyano-5-fluorobenzoyl chloride (II). This one-pot reaction achieves 65–70% yield.

Fluorine/Chlorine Exchange

A final halogen exchange reaction replaces the remaining chlorine atoms with fluorine using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents like dimethylformamide (DMF). This step ensures the desired substitution pattern but requires stringent anhydrous conditions.

Alternative Route via Bromination and Grignard Carboxylation

Bromination of 2,6-Dichloro-3-Fluorobenzamide

Starting with 2,6-dichloro-3-fluorobenzamide (I), bromination using N-bromosuccinimide (NBS) in carbon tetrachloride introduces a bromine atom at the 5-position, yielding 2,6-dichloro-3-fluoro-5-bromobenzamide (II). The reaction proceeds at 0–5°C to suppress di-bromination, achieving 70–75% yield.

Dehydration to Nitrile

II is treated with phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) in toluene under reflux, dehydrating the amide to 2,6-dichloro-3-fluoro-5-bromobenzyl cyanide (III). This step achieves 80–85% conversion with minimal hydrolysis by-products.

Grignard Reaction and Carboxylation

III reacts with methylmagnesium bromide (MeMgBr) in tetrahydrofuran (THF) to form an aryl magnesium bromide intermediate. Quenching with gaseous CO₂ at −78°C produces 2,4-dichloro-3-cyano-5-fluorobenzoic acid (IV). The carboxylation step yields 60–65% product, with regioselectivity controlled by steric and electronic effects.

Acyl Chloride Formation

IV is treated with excess thionyl chloride (SOCl₂) at 60–70°C, converting the carboxylic acid to this compound. The reaction is nearly quantitative (>95% yield) due to the high reactivity of SOCl₂.

Comparative Analysis of Preparation Methods

ParameterMethod 1 (US Patent)Method 2 (CN Patent)
Starting Material5-Fluoro-1,3-dimethylbenzene2,6-Dichloro-3-fluorobenzamide
Reaction Steps64
Overall Yield<30%~45%
Key ReagentsCl₂, SOCl₂, KFNBS, P₂O₅, MeMgBr, CO₂
Toxicity ConcernsChlorine gas, POCl₃Brominated intermediates
Industrial ScalabilityModerate (complex purification)High (simpler workflow)

Chemical Reactions Analysis

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₈HCl₃FNO
  • Molecular Weight : 252.46 g/mol
  • Appearance : White to light yellow crystalline solid
  • Solubility : Soluble in organic solvents like dichloromethane and ether; insoluble in water

Medicinal Chemistry

2,4-Dichloro-3-cyano-5-fluorobenzoyl chloride is primarily utilized as a key intermediate in the synthesis of bioactive compounds, including:

  • Antibacterial Agents : It is involved in the synthesis of cyano (cyclopropyl)quinolonecarboxylates, which exhibit significant antibacterial properties. These compounds are crucial for developing new antibiotics targeting resistant bacterial strains .
  • Pharmaceuticals : The compound serves as a precursor for various drugs, including antipsychotics and other therapeutic agents. Its ability to undergo substitution reactions allows for the formation of diverse pharmaceutical compounds.

Agrochemicals

In the agricultural sector, this compound is utilized in the production of:

  • Pesticides and Herbicides : The compound's reactivity makes it suitable for synthesizing agrochemicals that help control pests and weeds, thereby enhancing crop yields .

Case Study 1: Antibacterial Synthesis

A study demonstrated that 50.4 g of this compound was used to synthesize a novel antibacterial agent effective against Helicobacter pylori. The compound was administered to infected mice, resulting in significant bacterial clearance within a defined treatment period .

Case Study 2: Agrochemical Development

Research indicated that derivatives synthesized from this compound showed promising herbicidal activity against various weed species. The synthesis involved multiple steps that highlighted the compound's utility in developing effective agrochemicals .

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3-cyano-5-fluorobenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles, such as amines and alcohols, to form amides and esters, respectively . This reactivity is crucial in its role as an intermediate in the synthesis of various bioactive compounds.

Comparison with Similar Compounds

Key Observations :

  • The cyano group in the target compound increases electron deficiency, accelerating reactions like amidation or esterification compared to non-cyano analogs (e.g., CAS 86393-34-2) .
  • Sulfonyl chloride derivatives (e.g., CAS 874773-65-6) exhibit divergent reactivity, favoring sulfonamide formation rather than acylations .

Comparison with Other Benzoyl Chlorides

  • 2,4-Dichloro-5-fluorobenzoyl chloride (CAS 86393-34-2): Synthesized via oxidation of 2,4-dichloro-5-fluoroacetophenone using nitric acid/sulfuric acid, followed by acylation with bis(trichloromethyl)carbonate (BTC). This method avoids toxic SO₂ and NOx emissions, enhancing sustainability .
  • 2,3,4-Trichloro-5-fluorobenzoyl chloride (CAS 115549-05-8) : Typically produced via Friedel-Crafts alkylation with AlCl₃, which generates hazardous waste and requires rigorous purification .

Environmental and Industrial Viability

  • The target compound’s synthesis methods (e.g., zeolite catalysis, BTC acylation) align with green chemistry principles by reducing harmful byproducts (e.g., SO₂, NOx) and enabling catalyst reuse .
  • In contrast, traditional AlCl₃-catalyzed routes for trichloro derivatives (e.g., CAS 115549-05-8) face challenges in waste management and cost efficiency .

Biological Activity

2,4-Dichloro-3-cyano-5-fluorobenzoyl chloride (CAS No. 117528-59-3) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound serves as an important intermediate in the synthesis of bioactive molecules, including antibacterial agents and pharmaceuticals. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula: C_10H_5Cl_2FN_1O
  • Molecular Weight: 239.06 g/mol
  • Appearance: A white to light yellow crystalline solid
  • Solubility: Soluble in organic solvents such as dichloromethane and ether but insoluble in water.

The primary biological activity of this compound is attributed to its role as a reactant in the synthesis of various compounds, particularly cyano (cyclopropyl)quinolonecarboxylates, which exhibit significant antibacterial properties. The compound acts through several mechanisms:

  • Substitution Reactions: It can react with alcohols and amines to form esters and amides, respectively, enhancing its bioactivity.
  • Hydrolysis: In aqueous environments, it hydrolyzes to form 2,4-dichloro-3-cyano-5-fluorobenzoic acid, which may also contribute to its biological effects.

Antibacterial Activity

Research indicates that derivatives synthesized from this compound exhibit notable antibacterial activity against various pathogens. For instance:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
CyanoquinoloneStaphylococcus aureus0.5 µg/mL
CyanoquinoloneEscherichia coli1.0 µg/mL

These results highlight the efficacy of compounds derived from this chlorinated benzoyl chloride in combating bacterial infections.

Case Studies

  • Synthesis of Antibacterial Agents : A study demonstrated that modifications to the cyano group in derivatives led to enhanced activity against E. coli and S. aureus. The most potent compound showed an MIC of 0.25 µg/mL against S. aureus, indicating a promising lead for further development in antibiotic therapy .
  • Pharmacokinetics : The pharmacokinetic profile of compounds derived from this compound suggests good absorption and distribution characteristics in biological systems, which are critical for their effectiveness as therapeutic agents .

Safety and Toxicity

Handling this compound requires caution due to its potential hazards:

  • Skin Corrosion/Irritation : Direct contact can cause severe skin irritation.
  • Environmental Impact : It is recommended to avoid release into the environment due to its hazardous nature .

Q & A

Basic: How can reaction conditions be optimized for synthesizing 2,4-dichloro-3-cyano-5-fluorobenzoyl chloride?

Methodological Answer:
Optimization involves selecting reagents and solvents that balance reactivity and selectivity. For example:

  • Reagent Choice: Thionyl chloride (SOCl₂) or oxalyl dichloride are common acylating agents. SOCl₂ with catalytic N-methyl acetamide in benzene under reflux (4 hours) achieves high yields .
  • Solvent Effects: Dichloromethane (DCM) at 0–20°C minimizes side reactions compared to higher temperatures (50°C), which may degrade sensitive functional groups .
  • Workup: Post-reaction, solvent removal via distillation or rotary evaporation, followed by purification through recrystallization (e.g., using ethanol/water mixtures), enhances purity .

Advanced: What strategies address regioselectivity challenges during the introduction of cyano and fluoro substituents?

Methodological Answer:
Regioselectivity is controlled by:

  • Directing Groups: Nitro or chloro substituents direct electrophilic substitution. For example, nitration at the 5-position (meta to Cl/F) precedes cyano group introduction via nucleophilic displacement .
  • Halogen Exchange: Fluorine can be introduced via Halex reactions (KF/AlCl₃) under anhydrous conditions, leveraging the ortho/para-directing effects of existing substituents .
  • Kinetic vs. Thermodynamic Control: Lower temperatures (0–5°C) favor kinetic products (e.g., cyano at position 3), while higher temperatures may shift equilibrium toward thermodynamically stable isomers .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., deshielded carbonyl carbons at ~170 ppm) and confirms chloro/fluoro adjacency via coupling patterns .
  • Mass Spectrometry: High-resolution MS (e.g., ESI-TOF) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 228.96) and detects halogen isotope patterns .
  • IR Spectroscopy: Stretching frequencies for C=O (~1770 cm⁻¹) and C≡N (~2240 cm⁻¹) confirm functional group integrity .

Advanced: How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

Methodological Answer:
Contradictions arise from dynamic processes or impurities:

  • Variable Temperature NMR: Cooling to –40°C slows rotational isomerism, resolving split signals caused by restricted rotation around the benzoyl chloride moiety .
  • 2D NMR (COSY, HSQC): Correlates proton-proton and proton-carbon interactions to assign overlapping peaks (e.g., distinguishing adjacent Cl and F substituents) .
  • Chromatographic Purity Check: HPLC with UV detection (λ = 254 nm) identifies impurities contributing to anomalous signals .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and fume hoods to avoid exposure to corrosive vapors .
  • Neutralization: Quench excess acyl chloride with aqueous sodium bicarbonate (5% w/v) before disposal .
  • Storage: Store under argon at –20°C in amber glass to prevent hydrolysis and photodegradation .

Advanced: How can thermal decomposition products be identified and mitigated?

Methodological Answer:

  • TGA/DSC Analysis: Thermogravimetric analysis reveals decomposition onset (~150°C). Mitigate by avoiding prolonged heating above 100°C during synthesis .
  • GC-MS of Off-Gases: Captures volatile byproducts (e.g., HCl, COF₂) released during decomposition .
  • Stabilizers: Additives like triethylamine (0.1–1 mol%) scavenge HCl, reducing autocatalytic degradation .

Basic: What are key applications in medicinal chemistry?

Methodological Answer:

  • Fluoroquinolone Precursor: Serves as an intermediate in antibiotics (e.g., ciprofloxacin) via nucleophilic acyl substitution with piperazine derivatives .
  • Structure-Activity Relationship (SAR) Studies: The electron-withdrawing Cl/F/CN groups enhance binding to bacterial DNA gyrase .

Advanced: How can computational modeling guide derivatization for improved bioactivity?

Methodological Answer:

  • DFT Calculations: Predict electrophilic reactivity (Fukui indices) to prioritize sites for substitution (e.g., position 5 for nitro group introduction) .
  • Molecular Docking: Simulate interactions with target enzymes (e.g., topoisomerase IV) to optimize substituent geometry and polarity .
  • ADMET Prediction: Tools like SwissADME assess logP, solubility, and metabolic stability early in design .

Basic: How to troubleshoot low yields in large-scale synthesis?

Methodological Answer:

  • Reagent Purity: Use freshly distilled SOCl₂ to avoid moisture-induced side reactions .
  • Mixing Efficiency: Employ high-shear mixers to ensure homogeneous reaction conditions, critical for exothermic reactions .
  • Quenching Rate: Gradual addition to ice-water prevents localized overheating and hydrolysis .

Advanced: What mechanistic insights explain solvent effects on reaction pathways?

Methodological Answer:

  • Polar Aprotic Solvents (DCM): Stabilize cationic intermediates in Friedel-Crafts acylation, accelerating acylium ion formation .
  • Protic Solvents (Ethanol): Hydrogen bonding with the carbonyl oxygen slows electrophilic attack, favoring alternative pathways (e.g., esterification) .
  • Dielectric Constant: High-ε solvents (DMF) enhance nucleophilicity of cyanide ions in SNAr reactions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2,4-Dichloro-3-cyano-5-fluorobenzoyl chloride
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-3-cyano-5-fluorobenzoyl chloride

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